3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane
Overview
Description
3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a useful research compound. Its molecular formula is C14H21N3 and its molecular weight is 231.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Agrochemical Development
Pyridine-based compounds have been integral in developing agrochemicals, including fungicides, insecticides, and herbicides. The discovery of these agrochemicals often utilizes Intermediate Derivatization Methods to enhance the efficiency of discovering novel lead compounds. This approach shortens research phases to meet market requirements quickly, reflecting the importance of pyridine moieties in creating effective agrochemical solutions (Guan et al., 2016).
Medicinal Applications and Chemosensing
Pyridine derivatives are pivotal in medicinal chemistry, offering a wide range of biological activities such as antifungal, antibacterial, anticancer, and anti-inflammatory effects. These compounds' versatility extends to chemosensing applications, where they exhibit high affinity for various ions and neutral species, making them highly effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Synthesis of Medicinal and Pharmaceutical Precursors
The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, for instance, is significant for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These scaffolds' applicability is enhanced by the use of diversified hybrid catalysts, highlighting the role of pyridine-based intermediates in developing lead molecules for pharmaceutical use (Parmar et al., 2023).
Organic Synthesis and Catalysis
Heterocyclic N-oxide molecules, including those derived from pyridine, play a critical role in organic synthesis, catalysis, and drug applications. These compounds are valuable for their functionalities in forming metal complexes, designing catalysts, and exhibiting potent biological activities, such as anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 3-(Pyridin-4-yl)-3,9-diazaspiro[5Compounds with similar structures, such as 3-aryl-1-(pyridin-4-yl)benzo[4,5]imidazo[1,2-d][1,2,4]-triazin-4(3h)-ones derivatives, have been found to target the epidermal growth factor receptor (egfr) . EGFR is a protein that plays a crucial role in cell growth and division .
Mode of Action
The exact mode of action of 3-(Pyridin-4-yl)-3,9-diazaspiro[5Similar compounds have been shown to bind at the active site of egfr . This binding can inhibit EGFR signaling, leading to changes in cell growth and division .
Biochemical Pathways
The specific biochemical pathways affected by 3-(Pyridin-4-yl)-3,9-diazaspiro[5Compounds with similar structures have been found to inhibit egfr signaling . This can lead to cell cycle arrest and apoptosis, as indicated by the low level of p-EGFR and p-AKT and the increasing levels of p53, p21, and cleaved PARP .
Result of Action
The specific molecular and cellular effects of 3-(Pyridin-4-yl)-3,9-diazaspiro[5Similar compounds have been found to exhibit cytotoxicity against certain cancer cells . They can inhibit cell growth, colony formation ability, and cell migration .
Properties
IUPAC Name |
3-pyridin-4-yl-3,9-diazaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-7-15-8-2-13(1)17-11-5-14(6-12-17)3-9-16-10-4-14/h1-2,7-8,16H,3-6,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURPZDUBVYSYRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579972 | |
Record name | 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352445-70-6 | |
Record name | 3-(Pyridin-4-yl)-3,9-diazaspiro[5.5]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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